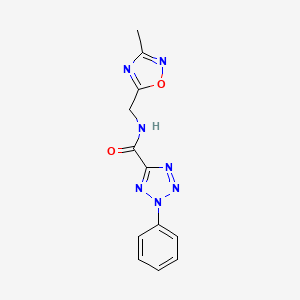![molecular formula C26H23N3O6 B3002291 (E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 380478-18-2](/img/structure/B3002291.png)
(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide" is a complex molecule that may be related to the field of organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they offer insights into related chemical reactions and structures that can be used to infer potential properties and synthesis methods for the compound .
Synthesis Analysis
The first paper discusses a method for synthesizing hydroxamic acids and ureas from carboxylic acids using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement . This process is significant because it allows for the conversion of carboxylic acids to ureas in a single pot without racemization, under mild conditions, and with good yields. The method is also environmentally friendly and cost-effective due to the recyclability of byproducts. Although the target compound is not a hydroxamic acid or urea, the principles of Lossen rearrangement and the use of cyano groups in synthesis could be relevant for its synthesis.
Molecular Structure Analysis
The second paper provides information on the synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides and their structural analysis . The stereochemistry and structures of these compounds were confirmed using various analytical techniques, including X-ray crystallography. This suggests that similar analytical methods could be employed to determine the molecular structure of the target compound, ensuring the correct stereochemistry and confirming the molecular integrity.
Chemical Reactions Analysis
Both papers highlight the importance of cyano groups and their reactivity in organic synthesis. The cyano group can participate in various chemical reactions, which could be crucial for the synthesis of the target compound. For instance, the cyano group can be involved in nucleophilic addition reactions or can act as a leaving group in substitution reactions. The papers do not directly address the chemical reactions of the target compound, but the methodologies described could be adapted for its synthesis and functional group transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred based on the functional groups present in its structure. For example, the presence of an ethoxy group suggests potential solubility in organic solvents, while the nitro group could imply sensitivity to reductive conditions. The compound's acrylamide moiety may also contribute to its reactivity, particularly in Michael-type addition reactions. The papers do not provide specific data on the physical and chemical properties of the target compound, but the described compounds and reactions offer a foundation for predicting such properties .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O6/c1-3-34-25-13-19(8-11-24(25)35-16-18-6-4-17(2)5-7-18)12-20(15-27)26(31)28-22-10-9-21(29(32)33)14-23(22)30/h4-14,30H,3,16H2,1-2H3,(H,28,31)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWQZPUIJGZARM-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B3002208.png)
![Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3002209.png)


![3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3002213.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide](/img/structure/B3002214.png)


![methyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3002219.png)
![1-(3,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B3002221.png)
![2-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3002224.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002225.png)
![(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B3002227.png)
![2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid](/img/structure/B3002229.png)